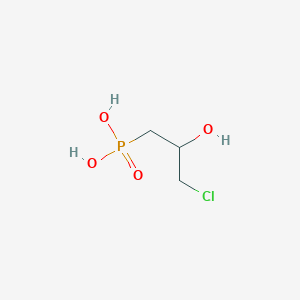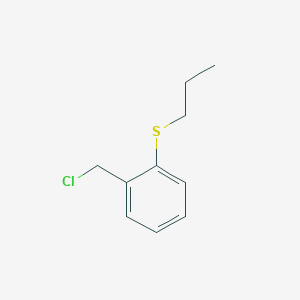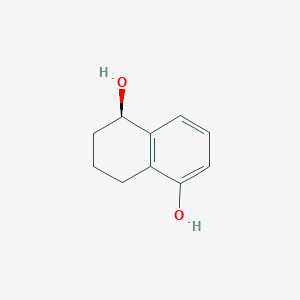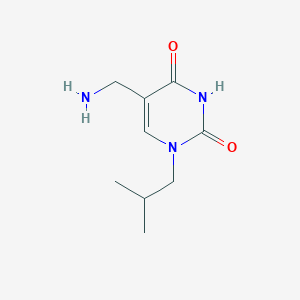
tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is an organic compound with the molecular formula C14H20N2O4 This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a tetrahydroquinoline ring that is further substituted with a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the reaction of 7-nitro-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group, yielding a different substituted tetrahydroquinoline.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Removal of the nitro group, resulting in a different substituted tetrahydroquinoline.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
Tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The nitro group may play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure but lacks the nitro group.
Tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure with a chloro group instead of a nitro group.
Tert-butyl N-(7-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable compound for research purposes.
属性
分子式 |
C14H19N3O4 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC 名称 |
tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-13(18)16-11-6-7-15-12-8-9(17(19)20)4-5-10(11)12/h4-5,8,11,15H,6-7H2,1-3H3,(H,16,18) |
InChI 键 |
YWKRCQVAIANCLC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCNC2=C1C=CC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13189099.png)

amine](/img/structure/B13189115.png)






![5-methyl-1-[2-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13189167.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol](/img/structure/B13189177.png)
